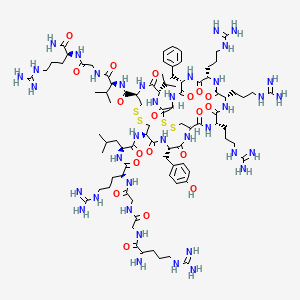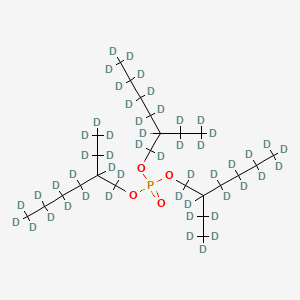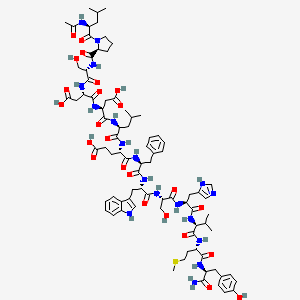![molecular formula C27H23F6N9O B15136822 2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)
2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TNG348 is an oral, allosteric, and potent inhibitor of ubiquitin-specific protease 1 (USP1). This compound has shown significant preclinical efficacy, particularly in combination with poly (ADP-ribose) polymerase inhibitors (PARPi), in targeting DNA repair pathways in cancer cells. TNG348 is designed to selectively kill BRCA1/2-mutant cancer cells and other homologous recombination deficient (HRD) tumor models .
Méthodes De Préparation
The specific synthetic routes and reaction conditions for TNG348 are not publicly disclosed in detail. it is known that TNG348 is synthesized as an oral, allosteric inhibitor, indicating that its production involves complex organic synthesis techniques to achieve the desired molecular structure and activity .
Analyse Des Réactions Chimiques
TNG348 primarily functions as an inhibitor of USP1, a deubiquitinating enzyme. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its mechanism of action. Instead, it interacts with USP1 to inhibit its activity, thereby affecting the DNA repair pathways in cancer cells. The major product of this interaction is the inhibition of DNA repair, leading to cell death in HRD tumor models .
Applications De Recherche Scientifique
TNG348 has several significant scientific research applications:
Cancer Research: TNG348 is primarily used in cancer research, particularly in studying BRCA1/2-mutant and HRD tumors. .
DNA Repair Studies: TNG348 is used to study the mechanisms of DNA repair and the role of USP1 in this process. .
Drug Resistance Research: TNG348 is also used to investigate mechanisms of drug resistance, particularly in tumors that have developed resistance to PARPi. .
Mécanisme D'action
TNG348 exerts its effects by inhibiting USP1, a deubiquitinating enzyme involved in DNA repair. USP1 plays a critical role in the translesion synthesis DNA damage tolerance pathway. By inhibiting USP1, TNG348 disrupts this pathway, leading to the accumulation of DNA damage and ultimately cell death in HRD tumor models. This mechanism is distinct from that of PARPi, which target the base excision repair pathway .
Comparaison Avec Des Composés Similaires
TNG348 is unique in its selective inhibition of USP1 and its strong preclinical combination activity with PARPi. Similar compounds include other USP1 inhibitors and PARPi, such as olaparib and rucaparib. TNG348’s distinct mechanism of action and its ability to restore sensitivity to PARPi in resistant tumors highlight its uniqueness and potential therapeutic benefits .
Propriétés
Formule moléculaire |
C27H23F6N9O |
|---|---|
Poids moléculaire |
603.5 g/mol |
Nom IUPAC |
2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine |
InChI |
InChI=1S/C27H23F6N9O/c1-40-11-18(27(31,32)33)38-22(40)16-5-3-14(4-6-16)10-41-23-17(42(25(41)34)12-26(28,29)30)9-35-21(39-23)19-20(15-7-8-15)36-13-37-24(19)43-2/h3-6,9,11,13,15,34H,7-8,10,12H2,1-2H3 |
Clé InChI |
NKGSHRLGUQURMS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4N(C3=N)CC(F)(F)F)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


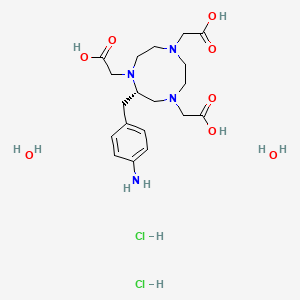
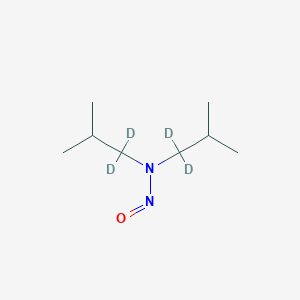
![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
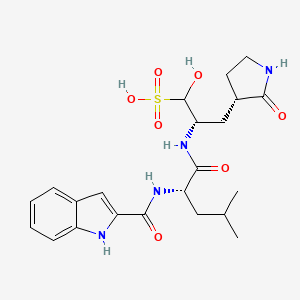
![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
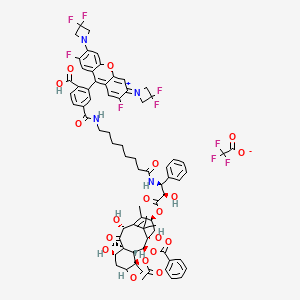
![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)
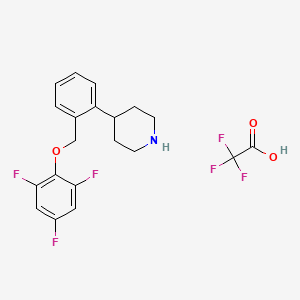

![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
